molecular formula C19H23N3O4S B2422013 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate CAS No. 1212216-44-8

1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Cat. No.: B2422013
CAS No.: 1212216-44-8
M. Wt: 389.47
InChI Key: OPIJTTJYUJBJJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves carbamoylation, a process that forms carbamates . A variety of methods have been developed for the synthesis of carbamates, including the use of carbonylimidazolide in water with a nucleophile . Other methods involve the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 51 bonds, including 28 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 triple bond, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 2 secondary amides .


Chemical Reactions Analysis

The compound contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been associated with various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the 1,2,4-benzothiadiazine-1,1-dioxide ring is influenced by the functional groups attached to it .

Properties

IUPAC Name

[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-11(2)19(4,10-20)22-17(24)12(3)26-16(23)9-15-18(25)21-13-7-5-6-8-14(13)27-15/h5-8,11-12,15H,9H2,1-4H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJTTJYUJBJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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